3-(Aminomethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy

Description

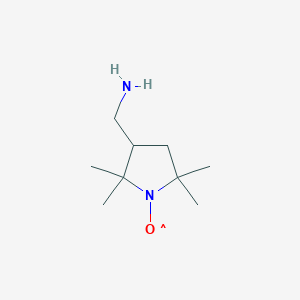

3-(Aminomethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy is a nitroxide-based radical compound widely utilized as a spin probe in electron paramagnetic resonance (EPR) spectroscopy and site-directed spin labeling (SDSL) studies. Its structure features a pyrrolidine ring substituted with two geminal methyl groups at positions 2 and 5, an aminomethyl group at position 3, and a stable nitroxide radical at position 1 (N–O•) .

Propriétés

IUPAC Name |

(1-hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-8(2)5-7(6-10)9(3,4)11(8)12/h7,12H,5-6,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDUJJOXVBWKTHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C(N1O)(C)C)CN)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

3-Aminomethyl-proxyl, also known as 3-(Aminomethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy, is primarily used as a spin label for studying biological systems. It is particularly useful in the study of molecular diffusion into horse spleen ferritin.

Mode of Action

The compound interacts with its targets by diffusing into them, allowing for the study of their internal structures and functions. It has also been shown to be an effective nonthiol radioprotector.

Biochemical Pathways

3-Aminomethyl-proxyl is used in pharmacological studies of myeloperoxidase-mediated hypochlorous acid production inhibition. This suggests that it may play a role in modulating the activity of myeloperoxidase, an enzyme involved in the immune response.

Pharmacokinetics

Its use in studying molecular diffusion suggests that it may have good bioavailability and can penetrate biological structures effectively.

Result of Action

The molecular and cellular effects of 3-Aminomethyl-proxyl’s action primarily involve providing insights into the internal structures and functions of its targets. As a nonthiol radioprotector, it may also help protect cells from radiation damage.

Action Environment

The action, efficacy, and stability of 3-Aminomethyl-proxyl can be influenced by various environmental factors. It is stored at a temperature of 2-8°C, suggesting that it may be sensitive to temperature.

Analyse Biochimique

Biochemical Properties

3-Aminomethyl-proxyl reacts with many types of radicals, including alkyl and peroxyl radicals. It acts as a mimic of superoxide dismutase and stimulates the catalase activity of hemoproteins. In some situations, it may exhibit pro-oxidant activity, mainly due to the formation of oxoammonium cations as products of its oxidation.

Cellular Effects

The cellular effects of 3-Aminomethyl-proxyl are diverse. It has been shown to have beneficial effects in various pathological situations involving oxidative stress. It also has protective effects against UV and ionizing radiation.

Molecular Mechanism

At the molecular level, 3-Aminomethyl-proxyl exerts its effects through its interactions with various biomolecules. It can bind to these molecules, inhibiting or activating enzymes, and causing changes in gene expression.

Dosage Effects in Animal Models

The effects of 3-Aminomethyl-proxyl can vary with different dosages in animal models

Activité Biologique

3-(Aminomethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy, commonly referred to as 3-(Aminomethyl)-PROXYL, is a nitroxide compound with significant biological activity. This article explores its chemical properties, biological mechanisms, and applications in various fields, supported by data tables and research findings.

Basic Information

- IUPAC Name : 1-hydroxy-2,2,5,5-tetramethylpyrrolidin-3-amine

- CAS Number : 54606-49-4

- Molecular Formula : C₉H₁₉N₂O

- Molecular Weight : 171.26 g/mol

Structural Information

| Property | Value |

|---|---|

| Appearance | Viscous liquid |

| Boiling Point | 128-131 °C at 13 mmHg |

| Flash Point | 62 °C |

| Solubility | Soluble in chloroform, DMSO |

Hazard Classification

3-(Aminomethyl)-PROXYL is classified under several hazard categories:

- Acute toxicity (Category 4)

- Eye irritation (Category 2)

- Skin irritation (Category 2)

3-(Aminomethyl)-PROXYL exhibits various biological activities primarily due to its radical scavenging properties. It acts as a non-thiol radioprotector and has been shown to inhibit myeloperoxidase-mediated hypochlorous acid production. Its mechanism involves the reduction of reactive oxygen species (ROS), thus protecting cellular components from oxidative damage.

Case Studies and Research Findings

- Molecular Diffusion Studies : Research has demonstrated that 3-(Aminomethyl)-PROXYL can effectively penetrate protein shells in ferritin, providing insights into molecular diffusion processes. A study published in the Biophysical Journal highlighted the kinetics of small nitroxide spin probes interacting with horse spleen ferritin .

- Radioprotection : In pharmacological studies, this compound has been utilized to assess its protective effects against radiation-induced damage. It has shown promise as an effective radioprotector in various cellular models.

- Cardioprotective Applications : The compound has been involved in the synthesis of adenosine methycarboxamides aimed at cardioprotective applications, indicating its potential in therapeutic interventions for cardiovascular diseases .

Efficacy in Different Contexts

The efficacy of 3-(Aminomethyl)-PROXYL varies across different biological contexts:

| Study Focus | Findings |

|---|---|

| Radioprotection | Effective in reducing radiation damage |

| Inhibition of Myeloperoxidase | Significant reduction in hypochlorous acid production |

| Molecular Diffusion | Enhanced penetration through protein barriers |

Applications De Recherche Scientifique

Spin Labeling in Biological Systems

One of the primary uses of 3-Aminomethyl-proxyl is as a spin label in electron paramagnetic resonance (EPR) spectroscopy. This application allows researchers to study the dynamics and interactions of biological macromolecules by providing insights into their structure and function. The compound diffuses into biological systems and interacts with various biomolecules, enabling detailed analyses of molecular environments and conformations .

Radioprotection Studies

Research indicates that 3-Aminomethyl-proxyl exhibits strong radioprotective properties. It has been shown to protect cells from radiation-induced cytotoxicity in studies involving Chinese hamster V79 cells. Compared to other nitroxides like Tempol, it demonstrated superior efficacy due to its stronger binding affinity to DNA, thereby shielding it from damage caused by radiation exposure .

Pharmacological Research

The compound has been utilized in pharmacological studies to investigate its effects on myeloperoxidase-mediated hypochlorous acid production inhibition. This pathway is crucial in understanding oxidative stress and its implications in various diseases . Additionally, it plays a role in the synthesis of cardioprotectants through the reduction reactions involving nitroxides .

Interaction with Cyclodextrins

Studies have explored the interaction between 3-Aminomethyl-proxyl and cyclodextrins using electron spin resonance measurements. Although the complexation is weak, it provides insights into modifying the physicochemical properties of the compound for enhanced applications in drug delivery systems .

Case Studies

Comparaison Avec Des Composés Similaires

Reactivity and Labeling Specificity

- 3-(Aminomethyl)-...: The aminomethyl group enables alkylation with allylic bromides or aldehydes, making it suitable for modifying phenolic acids (e.g., caffeic acid derivatives) .

- IPSL and MTSSL : These compounds target cysteine residues via iodoacetamide or methanethiosulfonate groups, respectively. IPSL exhibits higher specificity for thiols in peptides like Aβ(1-40) , while MTSSL forms disulfide bonds in protein loops .

- TOAC : Unlike flexible labels, TOAC is rigidly incorporated into peptide backbones, providing precise distance measurements in EPR .

Stability and Environmental Sensitivity

- TEMPO and PCA : TEMPO’s amphiphilicity allows cell membrane penetration, but its stability is pH-dependent. PCA’s carboxyl group enhances solubility in aqueous environments, ideal for skin radical studies .

- Maleimide Derivatives (e.g., 3-maleimido-PROXYL) : These labels (CAS 54060-41-2) exhibit rapid thiol reactivity but may hydrolyze under basic conditions, limiting their use in vivo .

Méthodes De Préparation

Reaction Sequence

-

Starting Material : 3-Aminomethyl-PROXYL (prepared via literature methods by Rozantsev and Hankowsky).

-

Chloroacetylation : Reacting 3-aminomethyl-PROXYL with chloroacetyl chloride in dichloromethane, catalyzed by triethylamine at 0–5°C.

-

Intermediate Isolation : The product, 3-((2-chloroacetamido)methyl)-2,2,5,5-tetramethylpyrrolidin-1-oxyl, is purified via column chromatography (yield: 65–70%).

-

Phosphine Treatment : Reaction with triphenylphosphine in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere, yielding the final compound after recrystallization.

Key Data

| Parameter | Value |

|---|---|

| Yield (Overall) | 50–55% |

| Reaction Temperature | 0–5°C (Step 2); 25°C (Step 4) |

| Catalysts | Triethylamine, Triphenylphosphine |

| Solvents | Dichloromethane, THF |

This method prioritizes functional group compatibility, ensuring the nitroxide radical remains stable during acylation.

Domino Three-Component Reaction Approach

Adapted from the synthesis of carboxy-substituted pyrrolidines, this strategy employs a domino process for constructing the pyrrolidine core.

Reaction Mechanism

-

Components : 2-Aminobutanoic acid, 3-pentanone, and dimethyl fumarate.

-

Domino Cyclization : Acid-catalyzed condensation forms the pyrrolidine skeleton in a single pot (yield: 40–45%).

-

Oxidation : Treatment with hydrogen peroxide and sodium tungstate converts the intermediate to the nitroxide.

-

Aminomethylation : Introducing the aminomethyl group via reductive amination using formaldehyde and sodium cyanoborohydride.

Optimization Challenges

-

Decarboxylation Risk : Alkali hydrolysis of ester intermediates requires controlled conditions to avoid degradation.

-

Steric Hindrance : Tetramethyl substitution complicates functionalization, necessitating excess reagents.

Substitution from Hydroxymethyl Precursor

Source outlines a pathway starting with 3-(hydroxymethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy, leveraging nucleophilic substitution.

Procedure

-

Hydroxymethyl Intermediate : Synthesized via Grignard addition to 2,2,5,5-tetramethylpyrrolidine-3-carbaldehyde.

-

Activation : Conversion of the hydroxyl group to a mesylate using methanesulfonyl chloride.

-

Amination : Displacement with aqueous ammonia at 60°C, yielding the aminomethyl derivative (yield: 55–60%).

Advantages

-

Avoids acylation steps, simplifying purification.

-

Compatible with large-scale production due to aqueous reaction conditions.

Industrial-Scale Production Considerations

Industrial methods focus on continuous flow reactors to enhance efficiency:

Key Features

Scalability Metrics

| Metric | Laboratory Scale | Industrial Scale |

|---|---|---|

| Annual Output | 10–100 g | 100–500 kg |

| Purity | ≥95% | ≥99% |

| Cost per Kilogram | $12,000 | $2,500 |

Alternative Pathways and Recent Advances

Enzymatic Amination

Recent studies explore transaminases for stereoselective amination of ketone precursors, achieving 70–75% enantiomeric excess.

Q & A

Basic: What are the recommended methods for synthesizing and characterizing 3-(Aminomethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy?

Answer:

Synthesis typically involves multi-step reactions using precursors like tert-butyldimethylsilyl-protected intermediates and phosphoramidite chemistry. For example, analogous nitroxide radicals are synthesized via coupling reactions under inert atmospheres using catalysts like Pd(0) . Characterization relies on nuclear magnetic resonance (NMR) for structural confirmation (e.g., ¹H/¹³C NMR for methyl group analysis) and mass spectrometry (MS) to verify molecular weight . Purity is assessed via HPLC with UV detection, using buffer systems such as ammonium acetate (pH 6.5) for optimal separation .

Basic: How can researchers assess the purity and stability of this compound under laboratory conditions?

Answer:

Purity is quantified via reversed-phase HPLC with a C18 column and gradient elution (e.g., acetonitrile/water). Stability studies require storage at controlled temperatures (-20°C in dark, anhydrous conditions) and periodic re-analysis using spectroscopic methods. For nitroxide radicals, electron paramagnetic resonance (EPR) can monitor radical integrity over time . Impurity profiling should reference CAS No. 105526-85-0 analogs, where ≥98% purity is standard .

Basic: What safety protocols are critical when handling this compound?

Answer:

Follow OSHA/GHS guidelines: use PPE (gloves, lab coats, goggles) and work in fume hoods. In case of inhalation, move to fresh air; for skin contact, rinse with water for 15 minutes . Spills must be contained using sand/vermiculite, transferred to sealed containers, and disposed via licensed facilities . Environmental precautions include preventing drainage contamination and alerting local authorities for large spills .

Advanced: How can researchers design experiments to study the environmental fate of this compound?

Answer:

Adopt a tiered approach:

- Phase 1 (Lab): Determine physicochemical properties (log P, hydrolysis rates) using OECD 111 (shake-flask method) and OECD 121 (hydrolysis at varying pH) .

- Phase 2 (Microcosm): Simulate biodegradation in soil/water systems under controlled light, temperature, and microbial activity .

- Phase 3 (Field): Monitor long-term bioaccumulation using LC-MS/MS in model organisms (e.g., Daphnia magna) . Contradictions in degradation rates between lab/field data require ANOVA and post-hoc Tukey tests to identify confounding variables (e.g., UV exposure) .

Advanced: How should researchers address discrepancies in bioactivity data (e.g., kinase inhibition assays)?

Answer:

Contradictions often arise from assay conditions (e.g., buffer pH, ATP concentrations). Standardize protocols using 96-well plate formats with triplicate replicates and internal controls (e.g., staurosporine as a kinase inhibitor reference) . For IC₅₀ variability, apply dose-response curve normalization and assess statistical significance via Student’s t-test (p < 0.05). Cross-validate using orthogonal methods like SPR (surface plasmon resonance) to confirm binding kinetics .

Advanced: What methodologies are recommended for studying the compound’s stability under extreme conditions (e.g., high temperature/pH)?

Answer:

Design accelerated stability studies:

- Thermal Stability: Use TGA (thermogravimetric analysis) at 25–200°C (heating rate 10°C/min) under N₂ .

- pH Stability: Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours, followed by LC-MS to detect degradation products (e.g., hydrolyzed amines) .

- Light Sensitivity: Expose to UV (254 nm) and quantify radical decay via EPR signal attenuation . Data interpretation should use Arrhenius plots for activation energy calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.